molecular formula C11H10ClNO3 B14614439 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate CAS No. 58422-80-3

1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate

Cat. No.: B14614439
CAS No.: 58422-80-3
M. Wt: 239.65 g/mol
InChI Key: NARGGKXVLBHLSG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an ethaneperoxoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of hydrogen peroxide to form the ethaneperoxoate group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate undergoes several types of chemical reactions, including:

    Oxidation: The ethaneperoxoate group can be oxidized to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.

Major Products:

    Oxidation: Oxidized derivatives of the ethaneperoxoate group.

    Reduction: Amine derivatives from the reduction of the cyano group.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The ethaneperoxoate group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The cyano group can also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanone: Shares the chlorophenyl group but lacks the cyano and ethaneperoxoate groups.

    1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a similar chlorophenyl group but has different substituents.

    1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Contains the chlorophenyl group but is part of a different chemical class.

Properties

CAS No.

58422-80-3

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-cyanoethyl] ethaneperoxoate

InChI

InChI=1S/C11H10ClNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

NARGGKXVLBHLSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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